molecular formula C17H13NO4 B5549971 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid

Cat. No.: B5549971
M. Wt: 295.29 g/mol
InChI Key: CJHKHMLTUPIPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08445790 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Stability

  • Research on the crystal structures and thermodynamics of related compounds, like zwitterionic hydrates of similar molecular structures, provides insight into the complex interactions of temperature, water activity, and pH on solid form stability. These studies are pivotal in understanding pharmaceutical compounds' behavior (Braun et al., 2015).

Reaction Mechanisms

  • Studies on the reactions of nicotinic acid 1-oxide with different anhydrides, including propionic, have revealed various product formations, enhancing our understanding of chemical reaction pathways and molecular transformations (Nagano et al., 1987).

Novel Polycyclic Systems

  • The synthesis and structure analysis of new polycyclic systems containing fragments similar to dibenzo[c,e]azepin are significant for developing new pharmaceuticals and complex molecules (Ukhin et al., 2011).

Anti-inflammatory Applications

  • Derivatives of dibenzoxepin-like compounds have been synthesized and evaluated for anti-inflammatory effects. This research is crucial for developing new therapeutic agents for inflammation-related conditions (Yoshioka et al., 1978).

Spectroscopic Analysis

  • The application of spectroscopic methods, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF), in the analysis of oligosaccharides and related compounds, is vital in the field of biochemistry and molecular diagnostics (Papac et al., 1996).

Azo Dyes Synthesis

  • The synthesis of novel azo dyes from enol type coupling components, similar in structure to dibenzo[c,e]azepin, highlights the application of these compounds in the development of new dyes for industrial and scientific purposes (Rufchahi et al., 2012).

Atropisomeric Properties

  • Research into the atropisomeric properties of the dibenzo[b,d]azepin-6-one nucleus is relevant for understanding molecular chirality, which is essential in the development of enantioselective pharmaceuticals (Tabata et al., 2008).

Colon Targeting Drug Delivery

  • Poly(ether-ester) azo polymers research for colon-specific drug release showcases the significance of these compounds in targeted drug delivery systems (Samyn et al., 1995).

Properties

IUPAC Name

3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15(20)9-10-18-16(21)13-7-3-1-5-11(13)12-6-2-4-8-14(12)17(18)22/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKHMLTUPIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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